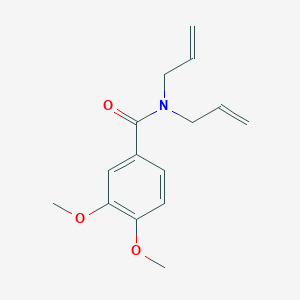

N,N-diallyl-3,4-dimethoxybenzamide

Description

N,N-Diallyl-3,4-dimethoxybenzamide is a tertiary amide derivative of 3,4-dimethoxybenzoic acid, featuring two allyl groups attached to the amide nitrogen. The compound’s structure combines a 3,4-dimethoxy-substituted aromatic ring with unsaturated allyl substituents, which confer unique electronic and steric properties. The allyl groups may enhance reactivity in radical or dealkylation pathways due to their π-bond system .

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

3,4-dimethoxy-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C15H19NO3/c1-5-9-16(10-6-2)15(17)12-7-8-13(18-3)14(11-12)19-4/h5-8,11H,1-2,9-10H2,3-4H3 |

InChI Key |

GAIVNVWOFPRJRN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares N,N-diallyl-3,4-dimethoxybenzamide with key analogs based on substituent groups, molecular properties, and reactivity:

*Inferred molecular formula based on structural analogs.

Electronic and Steric Differences

- Allyl vs. Ethyl Groups : The allyl substituents in this compound introduce π-electrons, which may participate in conjugation with the amide carbonyl, altering electron density and reactivity compared to saturated ethyl groups. This could enhance susceptibility to oxidative cleavage or radical pathways .

- Cyclohexyl vs.

Notes

Limited direct data exist for this compound; comparisons rely on structural analogs.

Allyl groups’ reactivity warrants further study to confirm dealkylation pathways and stability.

Applications in drug discovery remain hypothetical and require experimental validation.

Preparation Methods

Amidation of 3,4-Dimethoxybenzoic Acid with Diallylamine

The most direct route involves converting 3,4-dimethoxybenzoic acid to its acid chloride derivative, followed by reaction with diallylamine. This method leverages classical nucleophilic acyl substitution:

-

Formation of 3,4-Dimethoxybenzoyl Chloride :

Treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane generates the corresponding acid chloride. Catalytic dimethylformamide (DMF) may accelerate the reaction. -

Coupling with Diallylamine :

The acid chloride reacts with diallylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or dichloromethane are typical, with reactions proceeding at 0–25°C for 2–6 hours.

Example Protocol :

-

3,4-Dimethoxybenzoic acid (10 mmol) and SOCl₂ (15 mmol) in CH₂Cl₂ (20 mL) are refluxed for 2 hours.

-

After evaporating excess SOCl₂, the residue is dissolved in THF (15 mL) and cooled to 0°C.

-

Diallylamine (12 mmol) and triethylamine (15 mmol) are added dropwise. The mixture is stirred for 4 hours at 25°C.

-

Workup involves washing with NaHCO₃, brine, and drying over MgSO₄. Column chromatography (hexane/ethyl acetate) yields the product (75–85%).

Coupling Reagent-Mediated Amidation

Modern methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate 3,4-dimethoxybenzoic acid directly, bypassing acid chloride formation:

Procedure :

-

3,4-Dimethoxybenzoic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL).

-

After 30 minutes of activation, diallylamine (12 mmol) is added, and the reaction is stirred at 25°C for 12–24 hours.

-

Purification via aqueous extraction and chromatography affords the product in 70–80% yield.

Advantages :

-

Avoids moisture-sensitive acid chloride intermediates.

-

Suitable for heat-sensitive substrates.

Alkylation of 3,4-Dimethoxybenzamide

Direct N,N-Dialkylation

N-Alkylation of 3,4-dimethoxybenzamide with allyl halides (e.g., allyl bromide) under basic conditions offers an alternative route:

Conditions :

-

3,4-Dimethoxybenzamide (10 mmol), allyl bromide (25 mmol), and K₂CO₃ (30 mmol) in acetonitrile are refluxed for 24 hours.

-

The product is isolated via filtration and recrystallization (ethanol/water), yielding 60–70%.

Challenges :

-

Competitive O-alkylation of methoxy groups may occur, necessitating careful stoichiometry.

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a PTC enhances alkylation efficiency:

-

3,4-Dimethoxybenzamide (10 mmol), allyl bromide (30 mmol), TBAB (1 mmol), and 50% NaOH (aq) are stirred vigorously at 50°C for 6 hours.

-

Yield improves to 75–80% with reduced side reactions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, diallylamine, Et₃N | 0–25°C, 4–6 hrs | 75–85% | High yield, straightforward | Moisture-sensitive intermediates |

| Coupling Reagent | EDCl, HOBt, diallylamine | 25°C, 12–24 hrs | 70–80% | Mild conditions, no acid chlorides | Costly reagents |

| Direct Alkylation | Allyl bromide, K₂CO₃ | Reflux, 24 hrs | 60–70% | Simple setup | Low yield, side reactions |

| Phase-Transfer Catalysis | Allyl bromide, TBAB, NaOH | 50°C, 6 hrs | 75–80% | Faster, higher yield | Requires vigorous stirring |

Optimization Strategies

Solvent Selection

Catalytic Enhancements

-

Lewis acids (e.g., FeCl₃) cited in nitrile synthesis could potentially accelerate amidation but require validation.

-

Microwave irradiation reduces reaction times (e.g., 30 minutes for EDCl/HOBt couplings).

Characterization and Validation

Synthesized this compound is validated via:

-

¹H NMR : δ 6.8–7.2 (aromatic protons), δ 5.7–5.9 (allyl CH₂), δ 3.8 (OCH₃).

-

IR : 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-O methoxy).

Industrial-Scale Considerations

-

Cost Efficiency : The acid chloride route is preferred for large-scale production due to reagent affordability.

-

Safety : SOCl₂ handling requires stringent moisture control and vented systems.

-

Waste Management : Neutralization of HCl and recovery of solvents (e.g., DMF) are critical.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.